Macaene

Description

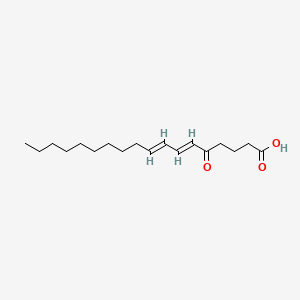

Structure

3D Structure

Properties

IUPAC Name |

(6E,8E)-5-oxooctadeca-6,8-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h10-12,14H,2-9,13,15-16H2,1H3,(H,20,21)/b11-10+,14-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWMHFYOIJMUMN-CYZWUHAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=CC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/C=C/C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405906-96-9 | |

| Record name | Macaene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405906969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MACAENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28870H68FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Macaenes: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of macaenes, a unique class of bioactive compounds found in the hypocotyls of Lepidium meyenii (Maca). This document details their chemical structures, physicochemical properties, and known pharmacological activities, with a focus on their interaction with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway. Detailed experimental methodologies for the analysis of macaenes and for the assessment of their bioactivity are also provided.

Chemical Structure and Physicochemical Properties of Macaenes

Macaenes are a group of unsaturated fatty acid derivatives that, along with macamides, are considered to be the characteristic bioactive marker compounds of Maca. To date, several distinct macaenes have been identified. The chemical structures and physicochemical properties of three prominent macaenes are detailed below.

Data Presentation: Physicochemical Properties of Identified Macaenes

| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name | CAS Number | XLogP3 |

| (6E,8E)-5-oxooctadeca-6,8-dienoic acid | [Image of (6E,8E)-5-oxooctadeca-6,8-dienoic acid structure] | C₁₈H₃₀O₃ | 294.43 | (6E,8E)-5-oxooctadeca-6,8-dienoic acid | 405906-96-9 | 5.4 |

| 9-oxo-10E,12Z-octadecadienoic acid | [Image of 9-oxo-10E,12Z-octadecadienoic acid structure] | C₁₈H₃₀O₃ | 294.43 | (10E,12Z)-9-oxooctadeca-10,12-dienoic acid | 54232-59-6 | 5.2 |

| 9-oxo-10E,12E-octadecadienoic acid | [Image of 9-oxo-10E,12E-octadecadienoic acid structure] | C₁₈H₃₀O₃ | 294.43 | (10E,12E)-9-oxooctadeca-10,12-dienoic acid | 54232-58-5 | 5.2 |

Pharmacological Properties and Signaling Pathways

Emerging research has identified at least one macaene, 9-oxo-10(E),12(E)-octadecadienoic acid, as a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism.

Signaling Pathway: this compound Activation of the PPARα Pathway

The activation of PPARα by macaenes initiates a cascade of events that ultimately leads to the regulation of genes involved in fatty acid oxidation and lipid metabolism. The binding of a this compound agonist to PPARα leads to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Experimental Protocols

Quantification of Macaenes by High-Performance Liquid Chromatography (HPLC)

This method allows for the simultaneous quantification of macaenes and macamides in Maca tuber samples.

Instrumentation:

-

Agilent LC 1260 series HPLC system with a Diode Array Detector (DAD).

-

Zorbax XDB-C18 column (250 mm × 4.6 mm, 5 µm particle size).

Mobile Phase:

-

Solvent A: 0.005% trifluoroacetic acid in water.

-

Solvent B: 0.005% trifluoroacetic acid in acetonitrile.

Gradient Program:

-

0-35 min: 55-95% B

-

35-40 min: 95-100% B

-

40-45 min: 100% B

Flow Rate: 1 mL/min

Column Temperature: 40 °C

Injection Volume: 20 µL

Detection Wavelengths: 280 nm and 210 nm

Sample Preparation:

-

Grind dried Maca tubers into a fine powder.

-

Extract the powder with a suitable organic solvent (e.g., petroleum ether) using ultrasonication.

-

Filter the extract and evaporate the solvent.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

In Vitro Bioactivity Assay: PPARα Luciferase Reporter Assay

This assay is used to determine the agonist activity of macaenes on the PPARα receptor.

Cell Line:

-

A stable cell line co-transfected with a PPARα expression vector and a luciferase reporter vector containing a PPRE.

Protocol:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test this compound compound for 24 hours. A known PPARα agonist should be used as a positive control.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

An increase in luciferase activity compared to the vehicle control indicates PPARα agonism.

Workflow for PPARα Luciferase Reporter Assay

In Vitro Bioactivity Assay: Oil Red O Staining for Cellular Lipid Accumulation

This assay is used to visualize and quantify the effect of macaenes on lipid accumulation in cultured cells (e.g., hepatocytes, adipocytes).

Materials:

-

Oil Red O stock solution (0.5% in isopropanol).

-

Formalin (10%) for cell fixation.

-

60% isopropanol.

-

Phosphate-buffered saline (PBS).

Protocol:

-

Culture cells in a suitable format (e.g., 24-well plate) and treat with macaenes for a specified period.

-

Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

-

Wash the cells with water and then with 60% isopropanol.

-

Stain the cells with freshly prepared Oil Red O working solution for 10-15 minutes.

-

Wash the cells with 60% isopropanol followed by several washes with water to remove excess stain.

-

The stained lipid droplets will appear red and can be visualized by light microscopy.

-

For quantification, the stain can be eluted with isopropanol and the absorbance measured at approximately 500 nm.

Biosynthesis pathway of Macaene in Lepidium meyenii

An In-depth Technical Guide to the Biosynthesis Pathway of Macaenes in Lepidium meyenii

Introduction

Lepidium meyenii, commonly known as Maca, is a Peruvian plant belonging to the Brassicaceae family. It is renowned for its nutritional and medicinal properties, which are largely attributed to a unique class of secondary metabolites. Among these are the N-benzylalkanamides, known as macamides, and the cyclic derivatives, 1,3-dibenzyl-4,5-dimethyl-1,2,3,6-tetrahydropyridine alkaloids, known as macaenes. These compounds are exclusive to Maca and are considered key markers for its quality and bioactivity. This guide provides a detailed overview of the current understanding of the macaene biosynthetic pathway, methods for their quantification, and the experimental protocols employed in their study.

Proposed Biosynthesis Pathway of Macaenes

The complete enzymatic pathway for this compound biosynthesis has not been fully elucidated. However, based on the chemical structures of the involved metabolites and knowledge of related pathways in the Brassicaceae family, a scientifically supported hypothetical pathway has been proposed. This pathway begins with the amino acid phenylalanine and proceeds through the formation of benzylglucosinolate, benzylamine, and macamides as key intermediates.

Step 1: Formation of Benzylamine from Benzylglucosinolate

The initial precursor for the benzyl group found in both macamides and macaenes is benzylglucosinolate. This compound is a secondary metabolite commonly found in plants of the Brassicaceae family. The formation of the key intermediate, benzylamine, occurs upon tissue damage when the enzyme myrosinase (a thioglucosidase) comes into contact with its substrate, benzylglucosinolate. Myrosinase hydrolyzes the thioglucosidic bond, leading to an unstable aglycone that subsequently rearranges to form benzyl isothiocyanate, which is then converted to benzylamine.

Step 2: Formation of Macamides via Condensation

The next step involves the condensation of benzylamine with a fatty acyl-CoA. Various fatty acids, such as linoleic, oleic, and stearic acids, are activated to their coenzyme A (CoA) esters. An uncharacterized acyltransferase or synthetase enzyme is thought to catalyze the formation of an amide bond between the amino group of benzylamine and the carbonyl group of the fatty acyl-CoA, resulting in the formation of a macamide. The diversity of fatty acids available in Maca hypocotyls leads to the wide range of different macamides identified in the plant.

Step 3: Putative Conversion of Macamides to Macaenes

This final and least understood step involves the conversion of macamides into the characteristic cyclic structure of macaenes. It is hypothesized that macaenes are biosynthesized from the corresponding macamides through a process of intramolecular cyclization and dehydration. The specific enzymes responsible for catalyzing this transformation have not yet been identified, but they are likely dehydratases or similar enzymes capable of forming the tetrahydropyridine ring.

Below is a diagram illustrating the proposed biosynthetic pathway.

Caption: Proposed biosynthesis pathway of macaenes in Lepidium meyenii.

Quantitative Data

The concentrations of macamides and macaenes can vary significantly depending on the ecotype (e.g., yellow, red, black) and processing methods of the Maca hypocotyls. The following table summarizes representative quantitative data from literature.

| Compound Class | Analyte | Concentration Range (µg/g dry weight) | Maca Ecotype(s) | Reference |

| Macamides | N-Benzyl-linoleamide | 13.6 - 113.5 | Yellow, Red, Black | |

| N-Benzyl-oleamide | 8.2 - 65.4 | Yellow, Red, Black | ||

| N-Benzyl-stearamide | 1.9 - 14.7 | Yellow, Red, Black | ||

| Precursors | Benzylglucosinolate | 150 - 2100 | Not Specified |

Note: The concentration of macaenes is often significantly lower than that of macamides and is not always reported in quantitative studies.

Experimental Protocols

The analysis of macaenes and macamides is predominantly performed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Protocol: Extraction and Quantification of Macaenes and Macamides by HPLC-ESI-MS/MS

This protocol provides a generalized workflow for the simultaneous extraction and quantification of these compounds from dried Maca powder.

1. Sample Preparation and Extraction:

-

Lyophilization: Fresh Maca hypocotyls are freeze-dried (lyophilized) to remove water and then ground into a fine powder.

-

Extraction: 500 mg of Maca powder is extracted with 10 mL of an 80% methanol solution.

-

Ultrasonication: The mixture is placed in an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency.

-

Centrifugation: The extract is centrifuged at 4000 rpm for 15 minutes.

-

Filtration: The supernatant is collected and filtered through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

2. Chromatographic Separation (HPLC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient starts at 5% B, increases to 95% B over 20-30 minutes, holds for 5 minutes, and then returns to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Detection (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target analyte are monitored.

-

Ion Source Parameters:

- Capillary Voltage: 3.0-4.0 kV

- Source Temperature: 120-150 °C

- Desolvation Gas (N₂) Flow: 600-800 L/hr

- Desolvation Temperature: 350-450 °C

-

Data Analysis: The concentration of each analyte is determined by comparing the peak area from the sample to a calibration curve generated using certified reference standards.

The following diagram illustrates the typical experimental workflow.

Caption: General experimental workflow for this compound and macamide analysis.

Conclusion and Future Directions

The biosynthesis of macaenes in Lepidium meyenii is a unique pathway that distinguishes it from other members of the Brassicaceae family. While the initial steps involving the conversion of benzylglucosinolate to macamides are well-supported, the final cyclization step to form macaenes remains a significant area for future research. The identification and characterization of the putative cyclase or dehydratase enzymes responsible for this conversion are critical to fully understanding and potentially manipulating the production of these bioactive compounds. Further research employing transcriptomics, proteomics, and gene-silencing techniques will be invaluable in identifying the genes and enzymes involved in the complete biosynthesis of macaenes.

Unveiling Novel Macaenes: A Technical Guide to Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maca (Lepidium meyenii) has long been recognized for its diverse bioactive compounds, among which the macamides have been extensively studied. However, recent scientific investigations have shed light on a lesser-known class of molecules: the macaenes. These unsaturated fatty acids are not only precursors to the more widely known macamides but also possess intrinsic biological activities that are of significant interest to the scientific community. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel macaene compounds, with a focus on presenting detailed experimental protocols and quantitative data to facilitate further research and drug development.

Discovery of Novel Macaenes in Lepidium meyenii

Recent phytochemical analysis of Maca roots has led to the identification of two novel this compound compounds, marking a significant advancement in the understanding of Maca's chemical composition. These compounds were identified for the first time in Maca extracts and are characterized as oxo-octadecadienoic acids.

The two novel macaenes are:

-

9-oxo-10E,12E-octadecadienoic acid

-

9-oxo-10E,12Z-octadecadienoic acid

The structural elucidation of these compounds was achieved through a combination of spectrometric and spectroscopic techniques, including UV, IR, ¹H NMR, ¹³C NMR, 2D NMR, and HR-ESI-MS experiments. The discovery of these specific macaenes is crucial as they serve as the direct precursors for the biosynthesis of novel N-benzyl-9-oxo-octadecadienamides, a new subclass of macamides with demonstrated cytotoxic activities.

Experimental Protocols: Isolation and Purification of Novel Macaenes

The successful isolation and purification of novel macaenes from Maca root material is a multi-step process requiring careful execution of extraction and chromatographic techniques. The following protocols are based on methodologies reported in peer-reviewed scientific literature.

Extraction of Crude Lipidic Fraction

The initial step involves the extraction of the lipid-soluble components from dried and powdered Maca root.

-

Materials:

-

Dried Maca root powder

-

Petroleum ether (or n-hexane)

-

Methanol

-

Ultrasonic bath

-

Rotary evaporator

-

Centrifuge

-

-

Protocol:

-

Weigh 1 kg of dried Maca root powder and place it in a large extraction vessel.

-

Add 5 L of petroleum ether and extract at room temperature with continuous stirring for 24 hours.

-

Filter the extract and collect the petroleum ether fraction.

-

Repeat the extraction process on the plant residue two more times.

-

Combine the petroleum ether extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude lipidic extract.

-

Alternatively, for a more targeted extraction of oxygenated fatty acids, a methanol extraction can be performed. Homogenize 1 g of dry maca powder with 10 mL of methanol and assist the extraction with ultrasonication at 40°C for 1 hour.[1]

-

Centrifuge the methanolic extract and filter the supernatant through a 0.22 µm filter before chromatographic analysis.[1]

-

Chromatographic Separation and Purification

The crude extract is then subjected to a series of chromatographic steps to isolate the this compound compounds of interest.

-

Materials:

-

Silica gel for column chromatography

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

C18 reverse-phase HPLC column

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, acetonitrile, water, trifluoroacetic acid)

-

-

Protocol for Column Chromatography:

-

Dissolve the crude lipidic extract in a minimal amount of n-hexane.

-

Load the dissolved extract onto a silica gel column pre-equilibrated with n-hexane.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

-

Protocol for Preparative HPLC (Prep-HPLC):

-

Subject the fractions enriched with macaenes from the column chromatography to Prep-HPLC for final purification.

-

Utilize a C18 reverse-phase column.

-

A typical mobile phase consists of a gradient of acetonitrile and water, often with a small percentage of trifluoroacetic acid (e.g., 0.005%) to improve peak shape.[2]

-

Set the detection wavelength to an appropriate value based on the UV absorbance of the target macaenes (e.g., 210 nm and 280 nm).[2][3]

-

Collect the peaks corresponding to the novel macaenes and concentrate them to yield the purified compounds.

-

Quantitative Data: Biological Activities of Novel Macaenes and Related Compounds

While research on the specific biological activities of the newly discovered macaenes is ongoing, studies on structurally similar oxo-octadecadienoic acids have revealed significant bioactivities. This data provides a strong rationale for the further investigation of the novel macaenes from Maca.

| Compound | Biological Activity | Cell Line/Model | IC50 / Effective Concentration | Reference |

| 9-oxo-10E,12E-octadecadienoic acid | Cytotoxicity, Apoptosis Induction | Human Ovarian Cancer (HRA) | Not explicitly stated, but induced apoptosis | [4] |

| Novel Macamides (derived from novel macaenes) | Cytotoxicity | HT-29 (Colon Adenocarcinoma) | 12.8 µmol/L and 5.7 µmol/L | |

| 9-oxo-10(E),12(E)-octadecadienoic acid | PPARα Agonist | Mouse Primary Hepatocytes | - | [3][5] |

| (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | Anti-inflammatory | TPA-induced mouse ear edema | 43% inhibition at 500 µg | [6][7] |

| (9Z,11E)-13-oxo-9,11-octadecadienoic acid | Anti-inflammatory | TPA-induced mouse ear edema | 79% inhibition at 500 µg | [6] |

Signaling Pathways and Mechanisms of Action

The biological effects of oxo-octadecadienoic acids, including the novel macaenes, are mediated through their interaction with specific cellular signaling pathways.

Apoptosis Induction in Cancer Cells

9-oxo-10E,12E-octadecadienoic acid has been shown to induce apoptosis in human ovarian cancer cells through the mitochondrial pathway.[4] The key events in this pathway include:

-

Dissipation of the mitochondrial membrane potential.

-

Release of cytochrome c from the mitochondria into the cytosol.

-

Down-regulation of the anti-apoptotic protein Bcl-2.

-

Up-regulation of the pro-apoptotic protein Bax.

-

Activation of caspases 3 and 7, leading to DNA fragmentation and cell death.

Apoptosis induction pathway by 9-oxo-10E,12E-octadecadienoic acid.

PPARα Agonism and Lipid Metabolism

9-oxo-10(E),12(E)-octadecadienoic acid is a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[3][5] Activation of PPARα leads to:

-

Increased expression of genes involved in fatty acid oxidation.

-

Enhanced oxygen consumption in hepatocytes.

-

Inhibition of cellular triglyceride accumulation.

PPARα activation pathway by 9-oxo-10(E),12(E)-octadecadienoic acid.

Experimental Workflow Summary

The overall workflow for the discovery and isolation of novel this compound compounds is summarized in the following diagram.

Workflow for the isolation and characterization of novel macaenes.

Conclusion and Future Directions

The discovery of novel macaenes, 9-oxo-10E,12E-octadecadienoic acid and 9-oxo-10E,12Z-octadecadienoic acid, in Lepidium meyenii opens new avenues for research into the therapeutic potential of this plant. The demonstrated cytotoxic and PPARα agonistic activities of structurally related compounds suggest that these novel macaenes could be valuable lead compounds for the development of new drugs targeting cancer and metabolic disorders.

Future research should focus on:

-

Scaling up the isolation and purification of these novel macaenes to obtain sufficient quantities for comprehensive biological testing.

-

Conducting detailed in vitro and in vivo studies to elucidate the specific biological activities and mechanisms of action of the purified macaenes.

-

Investigating the synergistic effects of these macaenes with other bioactive compounds present in Maca.

-

Developing synthetic routes to produce these compounds and their analogs for structure-activity relationship studies.

This technical guide provides a solid foundation for researchers to build upon in their exploration of the promising therapeutic potential of novel this compound compounds.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Pharmacological potential of Macaene and its derivatives

An in-depth analysis of the pharmacological properties of N-benzylalkanamides, known as macaenes and macamides, derived from the hypocotyls of Maca (Lepidium meyenii). This document outlines their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation, tailored for an audience of researchers, scientists, and drug development professionals.

Introduction to Macaenes and Macamides

Maca (Lepidium meyenii Walp) is a Peruvian plant belonging to the Brassicaceae family, traditionally cultivated for its nutritional and medicinal properties. The lipid-soluble fraction of the Maca hypocotyl contains a unique class of bioactive N-benzylalkanamides, collectively known as macaenes and macamides. These compounds are structurally characterized by a benzyl group attached to a long-chain fatty acid amide. Macamides are the primary focus of recent pharmacological research due to their significant biological activities, particularly in the central nervous system.

Chemically, macamides are similar in structure to the endocannabinoid anandamide (AEA), which has led to investigations into their effects on the endocannabinoid system (ECS). Their therapeutic potential spans several areas, including neuroprotection, anti-fatigue, and anti-inflammatory effects, making them promising candidates for drug discovery and development.

Pharmacological Potential

Neuroprotective Effects

Macamides have demonstrated significant neuroprotective properties, primarily attributed to their interaction with the endocannabinoid system. They act as inhibitors of the fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, macamides increase the synaptic levels of AEA, thereby enhancing endocannabinoid signaling. This modulation of the ECS is linked to neuroprotective outcomes, including the reduction of excitotoxicity and oxidative stress. Furthermore, some studies suggest that macamides may also interact directly with cannabinoid receptors, such as CB1, although this is a secondary mechanism compared to FAAH inhibition.

Anti-Fatigue and Ergogenic Effects

Traditionally, Maca has been consumed to enhance energy and stamina. Scientific studies have validated these ergogenic, or performance-enhancing, effects. The administration of Maca extracts rich in macamides has been shown to prolong physical performance in animal models, such as forced swimming tests. The anti-fatigue activity is believed to be linked to the efficient regulation of energy metabolism and the reduction of exercise-induced oxidative stress. The compounds may improve the body's endurance capacity by modulating pathways related to energy production and waste product clearance during physical exertion.

Anti-inflammatory Activity

The anti-inflammatory properties of macamides are also closely linked to their influence on the endocannabinoid system. Enhanced levels of anandamide resulting from FAAH inhibition can activate cannabinoid receptors (CB1 and CB2), which are known to play a crucial role in modulating inflammatory responses. By potentiating the ECS, macamides can help regulate cytokine production and immune cell function, thereby mitigating inflammation. This makes them potential candidates for managing chronic inflammatory conditions.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical studies on macaenes and macamides.

Table 1: FAAH Inhibitory Activity of Key Macamides

| Macamide Derivative | IC50 Value (µM) for FAAH Inhibition | Source |

|---|---|---|

| N-benzylhexadecanamide | 1.0 | |

| N-benzyloctadecanamide | 10.0 | |

| N-benzyloleamide | 0.1 |

| N-(3-methoxybenzyl)oleamide | 0.08 | |

Table 2: In Vivo Anti-Fatigue Effects of Maca Extract

| Study Parameter | Control Group | Maca Extract Group (High Dose) | % Improvement | Source |

|---|---|---|---|---|

| Exhaustive Swimming Time (min) | 18.5 ± 2.3 | 35.2 ± 3.1 | ~90% | |

| Blood Lactic Acid (mmol/L) | 15.8 ± 1.9 | 10.2 ± 1.5 | ~35% Reduction |

| Liver Glycogen (mg/g) | 25.1 ± 3.5 | 42.8 ± 4.2 | ~70% Increase | |

Mechanisms of Action and Signaling Pathways

The primary mechanism for the neuroprotective and anti-inflammatory effects of macamides is the inhibition of the FAAH enzyme. The following diagram illustrates this signaling pathway.

Caption: Macamide inhibition of FAAH enhances endocannabinoid signaling.

Key Experimental Protocols

Extraction and Isolation of Macamides

The extraction of macamides from dried Maca hypocotyls is a critical first step for their study.

-

Maceration : Dried and powdered Maca hypocotyls are macerated with an organic solvent, typically n-hexane or ethanol, at room temperature for several days.

-

Concentration : The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude lipid-soluble residue.

-

Fractionation : The crude extract is then subjected to column chromatography over silica gel. A gradient elution system (e.g., n-hexane-ethyl acetate) is used to separate fractions based on polarity.

-

Purification : Fractions containing macamides, monitored by Thin Layer Chromatography (TLC), are pooled and further purified using High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

-

Identification : The structure of purified macamides is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

The following diagram illustrates a typical workflow for this process.

The Role of Macaenes as Precursors to Macamides: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides an in-depth exploration of the biochemical relationship between macaenes and macamides, two key bioactive compounds found in Lepidium meyenii (Maca). It is designed to be a valuable resource for researchers investigating the therapeutic potential of these molecules. This document details the biosynthetic conversion of macaenes to macamides, provides quantitative data on their occurrence, outlines experimental protocols for their analysis and synthesis, and visualizes their known signaling pathways.

Introduction: Macaenes and Macamides

Maca (Lepidium meyenii) is a Peruvian plant that has been used for centuries in traditional medicine. Its therapeutic properties are largely attributed to a unique class of secondary metabolites, most notably the macamides and their precursors, the macaenes. Macamides are N-benzylamides of long-chain fatty acids, and they are considered the primary bioactive markers of Maca.[1] Interestingly, macamides are not typically found in significant quantities in fresh Maca root. Instead, they are formed during the post-harvest drying process, a crucial step in the traditional preparation of Maca.[1][2] This observation has led to the investigation of the biochemical pathways that govern their formation.

Macaenes are a group of unsaturated fatty acids and their derivatives that are also characteristic of Maca.[3] Research has elucidated that these macaenes, particularly their oxidized forms, serve as the direct precursors to the various macamides found in dried Maca.[2][3] This guide will delve into the specifics of this conversion, the factors influencing it, and the biological activities associated with the resulting macamides.

The Biochemical Conversion of Macaenes to Macamides

The formation of macamides from macaenes is a multi-step process that is initiated by the post-harvest drying of the Maca hypocotyls. This process involves the enzymatic breakdown of glucosinolates to produce benzylamine, which then reacts with oxidized macaenes to form the stable macamide structure.

The key steps in this biosynthetic pathway are:

-

Glucosinolate Hydrolysis: Upon tissue damage during the drying process, the enzyme myrosinase is released and comes into contact with glucosinolates, which are abundant in fresh Maca. This enzymatic hydrolysis leads to the formation of unstable intermediates that rearrange to form isothiocyanates, primarily benzyl isothiocyanate.

-

Formation of Benzylamine: The benzyl isothiocyanate is then converted to benzylamine. This amine serves as a crucial building block for the macamide structure.

-

Oxidation of Macaenes: Concurrently, long-chain unsaturated fatty acids, known as macaenes, undergo oxidation. This oxidation is a critical step for their subsequent reaction with benzylamine.

-

Amide Bond Formation: Finally, the oxidized macaenes react with benzylamine to form a stable amide bond, resulting in the formation of the various macamides. This reaction is thought to be enzymatically mediated, although the specific enzymes involved are still under investigation.

This process is significantly influenced by the drying conditions, with traditional, slow air-drying methods generally leading to higher concentrations of macamides compared to rapid methods like freeze-drying.[1][4]

Caption: Biosynthesis of Macamides from Macaenes and Glucosinolates.

Quantitative Data

The concentration of macaenes and macamides can vary significantly depending on the ecotype of Maca, cultivation conditions, and post-harvest processing. The following tables summarize the quantitative data on the content of these compounds in fresh and dried Maca, as well as the yields of chemical synthesis.

Table 1: Content of Macamides in Fresh and Dried Maca (µg/g dry weight)

| Compound | Fresh Maca | Air-Dried Maca | Reference |

| N-benzyl-hexadecanamide | Not Detected | 31.39 - 1163.19 | [4] |

| N-benzyl-(9Z,12Z)-octadecadienamide | Not Detected | 50.0 - 800.0 | [2] |

| N-benzyl-(9Z,12Z,15Z)-octadecatrienamide | Not Detected | 45.0 - 750.0 | [2] |

| Total Macamides | Not Detected | 69 - 2738 | [1] |

Table 2: Content of Macaenes (Fatty Acid Derivatives) in Fresh and Dried Maca (µg/g dry weight)

| Compound | Fresh Maca | Air-Dried Maca | Reference |

| Linoleic acid (18:2) | Low | 18.71 - 181.99 | [4] |

| Linolenic acid (18:3) | Low | 20.0 - 200.0 | [2] |

Table 3: Yields of Chemical Synthesis of Macamides

| Macamide | Synthesis Method | Yield (%) | Reference |

| N-benzyl-hexadecanamide | Carbodiimide Condensation (EDC, HOBt) | >30 | |

| N-benzyl-(9Z,12Z)-octadecadienamide | Carbodiimide Condensation (EDC, HOBt) | >30 | |

| N-benzyl-(9Z,12Z,15Z)-octadecatrienamide | Carbodiimide Condensation (EDC, HOBt) | >30 |

Experimental Protocols

Quantification of Macaenes and Macamides by HPLC-UV

This protocol provides a general method for the simultaneous quantification of macaenes and macamides in Maca powder.

4.1.1. Sample Preparation

-

Weigh 1.0 g of dried Maca powder into a centrifuge tube.

-

Add 20 mL of petroleum ether and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully transfer the supernatant to a clean flask and evaporate to dryness under reduced pressure.

-

Re-dissolve the residue in 1 mL of methanol and filter through a 0.45 µm syringe filter into an HPLC vial.

4.1.2. HPLC-UV Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-5 min: 50% B

-

5-25 min: 50-100% B

-

25-30 min: 100% B

-

30-35 min: 100-50% B

-

35-40 min: 50% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm and 280 nm.

-

Injection Volume: 10 µL.

4.1.3. Quantification

Prepare a series of standard solutions of known concentrations for each target macamide and macaene. Generate a calibration curve by plotting the peak area against the concentration of the standards. The concentration of the analytes in the samples can then be determined from their peak areas using the calibration curve.

Caption: Experimental workflow for HPLC-UV analysis of macamides.

Chemical Synthesis of Macamides via Carbodiimide Condensation

This protocol describes a general method for the synthesis of N-benzyl fatty acid amides (macamides) using a carbodiimide coupling agent.

4.2.1. Materials

-

Fatty acid (e.g., palmitic acid, linoleic acid)

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

4.2.2. Procedure

-

In a round-bottom flask, dissolve the fatty acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzylamine (1.1 eq) and triethylamine (1.5 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain the pure macamide.

Signaling Pathways of Macamides

Macamides have been shown to modulate several key signaling pathways, which likely underlies their diverse pharmacological effects.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the cellular antioxidant response. Some macamides can activate this pathway, leading to the upregulation of antioxidant and detoxification enzymes. This is thought to be a key mechanism behind the neuroprotective and anti-inflammatory effects of Maca.

Caption: Macamide-mediated activation of the Nrf2 signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and growth. Macamides have been shown to activate this pathway, which contributes to their neuroprotective effects by inhibiting apoptosis and promoting neuronal survival.[5]

Caption: Macamide-mediated activation of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK) cascade, is involved in a wide range of cellular processes such as proliferation, differentiation, and stress responses. Macamides can modulate this pathway, which may contribute to their effects on inflammation and cell growth.

Caption: Modulation of the MAPK/ERK signaling pathway by macamides.

Conclusion

The conversion of macaenes to macamides during the post-harvest drying of Maca is a critical biochemical process that gives rise to the plant's primary bioactive compounds. Understanding this process is essential for optimizing the production of Maca-based products with high therapeutic value. The ability of macamides to modulate key signaling pathways such as Nrf2, PI3K/Akt, and MAPK/ERK highlights their potential as multi-target agents for the treatment of a range of conditions, including neurodegenerative diseases and inflammatory disorders. This guide provides a foundational resource for researchers to further explore the chemistry, biology, and therapeutic applications of these fascinating molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. storage.e.jimdo.com [storage.e.jimdo.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Protective effects of macamides from Lepidium meyenii Walp. against corticosterone-induced neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Macaenes: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of macaenes, unique unsaturated fatty acids found in processed Maca (Lepidium meyenii). It is intended for researchers, scientists, and professionals in drug development who are interested in the biosynthesis, metabolism, and biological activities of these compounds. This document details the enzymatic cascade responsible for the formation of macaenes from polyunsaturated fatty acid precursors, their subsequent conversion to bioactive macamides, and their interaction with key signaling pathways. The guide includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of the biochemical pathways and experimental workflows using the DOT language for Graphviz.

Introduction

Macaenes are a class of unsaturated fatty acids that are not found in fresh Maca hypocotyls but are formed during the post-harvest drying and processing through a series of enzymatic reactions. These compounds are significant as they serve as the direct precursors to macamides, which are N-benzylamides of fatty acids believed to be responsible for many of the reported ethnobotanical effects of Maca, including its purported benefits for fertility and energy. Understanding the enzymatic processes that lead to the formation of macaenes is crucial for standardizing Maca extracts, optimizing the production of bioactive compounds, and exploring their therapeutic potential. This guide will delve into the core enzymatic steps, the enzymes involved, and the subsequent metabolic fate of macaenes.

The Enzymatic Biosynthesis of Macaenes

The biosynthesis of macaenes is initiated from the release of polyunsaturated fatty acids (PUFAs), primarily linoleic acid, from cellular membranes during the post-harvest processing of Maca. The conversion process can be broadly categorized into a three-step enzymatic cascade.

Step 1: Dioxygenation by Lipoxygenase (LOX)

The foundational step in macaene biosynthesis is the dioxygenation of linoleic acid, which is catalyzed by lipoxygenase (LOX) enzymes.[1] LOX introduces a hydroperoxy group into the fatty acid chain, leading to the formation of hydroperoxy-octadecadienoic acids (HPODEs).

Step 2: Reduction by Glutathione Peroxidase (GPx)

The hydroperoxy fatty acids generated by LOX are then reduced to their corresponding hydroxy fatty acids by the action of glutathione peroxidase (GPx). This family of enzymes utilizes glutathione (GSH) as a reducing agent to convert the unstable hydroperoxides into more stable hydroxyl derivatives.

Step 3: Oxidation by Hydroxy-Fatty Acid Dehydrogenase

The final step in the formation of the characteristic oxo-group of macaenes is catalyzed by hydroxy-fatty acid dehydrogenase. This enzyme oxidizes the hydroxyl group of the hydroxy fatty acids to a ketone group, resulting in the formation of oxo-octadecadienoic acids, which are the macaenes.

The overall biosynthetic pathway is depicted in the workflow diagram below.

References

Foundational Research on the Physiological Effects of Macaenes: A Technical Guide

This technical guide provides an in-depth overview of the core physiological effects of macaenes, a unique class of polyunsaturated fatty acid amides found in Maca (Lepidium meyenii). The content is tailored for researchers, scientists, and drug development professionals, focusing on the molecular mechanisms, experimental validation, and quantitative outcomes associated with these compounds.

Neuroprotective Effects

Macaenes have demonstrated significant neuroprotective properties in various preclinical models, primarily through mechanisms involving the mitigation of oxidative stress and neuroinflammation. These effects suggest potential therapeutic applications in neurodegenerative disorders.

Key Signaling Pathways

The neuroprotective effects of macaenes are largely attributed to their modulation of key intracellular signaling pathways. The Nrf2/HO-1 pathway is a primary target, where macaenes promote the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes. Additionally, macaenes have been shown to suppress neuroinflammation by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.

Methodological & Application

Application Notes and Protocols for Macaene Extraction from Maca Hypocotyls

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maca (Lepidium meyenii) is a Peruvian plant belonging to the Brassicaceae family, traditionally consumed for its nutritional and medicinal properties. The hypocotyls of the Maca plant are rich in unique bioactive secondary metabolites, including macaenes and macamides. These lipidic compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic effects, which include neuroprotective, anti-fatigue, and antioxidant activities.

These application notes provide detailed protocols for the extraction of macaenes from Maca hypocotyls using various techniques. The information is intended to guide researchers and drug development professionals in selecting and optimizing extraction methods to obtain high-quality extracts for further investigation and product development.

Key Bioactive Compounds: Macaenes

Macaenes are a group of unsaturated fatty acids found in Maca. They are considered, along with macamides, to be key marker compounds for the quality and bioactivity of Maca extracts[1][2]. The most commonly identified macaenes include:

-

9-oxo-10E,12Z-octadecadienoic acid

-

9-oxo-10E,12E-octadecadienoic acid

The concentration of these compounds in Maca extracts can vary significantly depending on the extraction method, solvent, and processing conditions.

Extraction Techniques: A Comparative Overview

Several techniques can be employed for the extraction of macaenes from Maca hypocotyls. The choice of method depends on factors such as desired yield, purity, scalability, and environmental considerations. This document provides protocols for the following methods:

-

Ultrasound-Assisted Extraction (UAE): A green and efficient method that uses sound waves to enhance extraction.

-

Maceration with Shaking: A conventional and straightforward solvent extraction method.

-

Soxhlet Extraction: A classic and exhaustive extraction method.

-

Supercritical Fluid Extraction (SFE): An environmentally friendly technique using supercritical CO2.

-

Microwave-Assisted Extraction (MAE): A rapid extraction method utilizing microwave energy.

The following sections detail the experimental protocols for each technique and present a comparative summary of their performance based on available quantitative data.

Ultrasound-Assisted Extraction (UAE) Protocol

Ultrasound-assisted extraction is a highly efficient method for obtaining macaenes and macamides from Maca hypocotyls. The cavitation effect produced by ultrasonic waves facilitates the penetration of solvents into the plant material, leading to higher yields in shorter extraction times compared to traditional methods[3][4].

Experimental Protocol

1. Sample Preparation:

- Obtain dried Maca (Lepidium meyenii) hypocotyls.

- Grind the hypocotyls into a fine powder (approximately 60-mesh sieve).

2. Extraction:

- Weigh 1 g of the Maca powder and place it into a 20 mL centrifuge tube.

- Add 10 mL of petroleum ether to the tube[5].

- Place the tube in an ultrasonic bath with a frequency of 40 kHz and a power of 300 W[5].

- Maintain the extraction temperature at 40°C for 30 minutes[5].

- For optimal results, the following conditions have been reported: a solution-to-solid ratio of 10:1 (mL/g), an extraction temperature of 40°C, an extraction time of 30 minutes, and an extraction power of 200 W[3][6].

3. Post-Extraction Processing:

- After extraction, centrifuge the mixture at 17,000× g for 10 minutes[5].

- Collect the supernatant.

- Filter the supernatant for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for UAE

Caption: Workflow for Ultrasound-Assisted Extraction of Macaenes.

Maceration with Shaking Protocol

Maceration is a traditional solid-liquid extraction technique. The inclusion of continuous agitation enhances the extraction efficiency by improving the mass transfer of solutes from the plant material into the solvent.

Experimental Protocol

1. Sample Preparation:

- Use dried and crushed Maca leaves and roots.

2. Extraction:

- Weigh 100 g of the crushed Maca material.

- Soak the material in 80% methanol at a solid-to-solvent ratio of 1:20 (w/v)[7].

- Place the mixture in a shaking water bath at 70°C for 3 hours[7].

3. Post-Extraction Processing:

- Centrifuge the extract at 3,500 rpm for 10 minutes[7].

- Collect the supernatant.

- The supernatant can be further concentrated by vacuum evaporation.

Soxhlet Extraction Protocol

Soxhlet extraction is a continuous extraction method that provides exhaustive extraction of the desired compounds. It is particularly useful for extracting compounds from solid materials with low solubility in the extraction solvent.

Experimental Protocol

1. Sample Preparation:

- Grind dried Maca root powder to a fine consistency.

- Weigh 20 g of the Maca powder[8].

2. Extraction:

- Place the Maca powder in a porous cellulose thimble.

- Load the thimble into the main chamber of the Soxhlet extractor.

- Add 200 mL of n-hexane to the distillation flask[8].

- Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will condense and drip into the thimble containing the Maca powder.

- Allow the extraction to proceed for 5 hours, with the solvent continuously cycling through the sample[8].

3. Post-Extraction Processing:

- After extraction, cool the apparatus.

- The resulting extract in the distillation flask can be concentrated using a rotary evaporator.

Supercritical Fluid Extraction (SFE) Protocol

Supercritical fluid extraction utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO2 is a commonly used solvent due to its non-toxic, non-flammable, and environmentally friendly nature.

Experimental Protocol

1. Sample Preparation:

- Use dried and powdered Maca.

2. Extraction:

- This patented method describes a gradient extraction to enhance macamide (and by extension, macaene) content.

- Perform the extraction over a period of 2 hours[9].

- Increase the temperature from 35°C to 80°C at a rate of 0.375°C per minute[9].

- Simultaneously, increase the pressure from 75 bar to 600 bar at a rate of 4.375 bar per minute[9].

3. Post-Extraction Processing:

- The extracted compounds are separated from the supercritical fluid by depressurization, causing the CO2 to return to a gaseous state and leaving behind the extract.

Microwave-Assisted Extraction (MAE) Protocol

Microwave-assisted extraction uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process. The microwaves cause localized heating and pressure gradients within the plant cells, leading to cell wall rupture and enhanced release of intracellular components.

Experimental Protocol

Note: A detailed, validated protocol specifically for this compound extraction using MAE was not available in the reviewed literature. The following is a general protocol that can be adapted.

1. Sample Preparation:

- Use dried and powdered Maca hypocotyls.

2. Extraction:

- Place a known amount of Maca powder in a microwave-safe extraction vessel.

- Add an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).

- Seal the vessel and place it in a microwave extraction system.

- Apply microwave power (e.g., 500 W) for a short duration (e.g., 5-15 minutes). The temperature should be monitored and controlled to prevent degradation of the target compounds.

3. Post-Extraction Processing:

- Allow the vessel to cool to room temperature.

- Filter the extract to remove solid plant material.

- The filtrate can then be concentrated and analyzed.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound and macamide extraction.

Table 1: Comparison of Extraction Methods and Yields

| Extraction Method | Solvent | Solid-to-Solvent Ratio | Temperature (°C) | Time | Macamide/Macaene Yield | Reference |

| Ultrasound-Assisted Extraction | Petroleum Ether | 1:10 (g/mL) | 40 | 30 min | Optimized for high yield | [3][6] |

| Maceration with Shaking | 80% Methanol | 1:20 (w/v) | 70 | 3 h | 27.6 g/100 g dry weight (total extract) | [7] |

| Soxhlet Extraction | n-Hexane | 1:10 (g/mL) | Boiling Point | 5 h | 0.24% (total extract) | [8] |

| Soxhlet Extraction | 1 N HCl-EtOH | 1:10 (g/mL) | Boiling Point | 5 h | 29.2% (total extract) | [8] |

| Supercritical Fluid Extraction | CO2 | - | 35-80 (gradient) | 2 h | High macamide content | [9] |

Table 2: this compound and Macamide Content in Maca from Different Regions (µg/g)

| Compound | Yunnan | Sichuan | Xizang |

| 9-oxo-10E,12Z-octadecadienoic acid (this compound) | 14.53 | 12.38 | - |

| 9-oxo-10E,12E-octadecadienoic acid (this compound) | 72.37 | 66.42 | - |

| N-benzyl-9-oxo-10E,12Z-octadecadienamide | 8.94 | 14.15 | 112.91 |

| N-benzyl-9-oxo-10E,12E-octadecadienamide | 50.76 | 40.67 | 272.96 |

| N-benzyl-9Z,12Z,15Z-octadecatrienamide | 300.01 | 400.50 | - |

| N-benzyl-9Z,12Z-octadecadienamide | 591.50 | 649.01 | - |

| N-benzyl-hexadecanamide | 760.33 | 815.04 | 933.65 |

| Data from reference[1] |

Signaling Pathways Modulated by Macaenes and Macamides

Macaenes and macamides have been reported to exert their biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapeutics.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in lipid metabolism, inflammation, and cellular differentiation. Macamides, due to their structural similarity to endocannabinoids, are suggested to interact with PPARγ. Activation of PPARγ can lead to a cascade of events that influence gene expression related to metabolic homeostasis.

Caption: this compound/Macamide activation of the PPARγ signaling pathway.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. In the presence of oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant genes.

Caption: Modulation of the Keap1-Nrf2 antioxidant pathway by Macaenes/Macamides.

Conclusion

The extraction of macaenes from Maca hypocotyls is a critical step in the research and development of new therapeutic and nutraceutical products. The choice of extraction technique significantly impacts the yield and purity of the final extract. Modern techniques such as Ultrasound-Assisted Extraction and Supercritical Fluid Extraction offer green and efficient alternatives to conventional methods. The provided protocols and comparative data serve as a valuable resource for researchers to select and optimize their extraction strategies. Furthermore, the elucidation of the signaling pathways modulated by macaenes provides a foundation for understanding their mechanisms of action and for the design of future studies.

References

- 1. scielo.br [scielo.br]

- 2. eplant.njau.edu.cn [eplant.njau.edu.cn]

- 3. Optimization of Ultrasound-Assisted Extraction, HPLC and UHPLC-ESI-Q-TOF-MS/MS Analysis of Main Macamides and Macaenes from Maca (Cultivars of Lepidium meyenii Walp) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction Technology and Production Process of Maca Extract. [greenskybio.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Food Science and Preservation [ekosfop.or.kr]

- 9. KR100814133B1 - How to prepare maca extract containing high macaamide - Google Patents [patents.google.com]

Application Note: Quantification of Macaenes using HPLC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macaenes are a unique class of unsaturated fatty acids found in Maca (Lepidium meyenii), a plant native to the high Andes of Peru. Along with macamides, these compounds are considered key bioactive markers of Maca and are associated with its various pharmacological effects, including improved energy, fertility, and neuroprotection. Accurate and reliable quantification of macaenes is crucial for the quality control of Maca-based products and for pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantification of macaenes using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a highly sensitive and selective analytical technique.

Data Presentation

The following tables summarize the quantitative data for representative macaenes and the validation parameters of the analytical method.

Table 1: Quantitative Analysis of Macaenes in Maca Samples

| Compound | Concentration Range (µg/g of dried Maca) | Mean Concentration (µg/g) | RSD (%) |

| 9-oxo-10E,12Z-octadecadienoic acid | 5.2 - 21.8 | 13.5 | 4.2 |

| 9-oxo-10E,12E-octadecadienoic acid | 3.1 - 15.6 | 9.8 | 5.1 |

Data is compiled from representative studies and may vary based on Maca variety, cultivation, and processing methods.

Table 2: HPLC-MS Method Validation Parameters

| Parameter | 9-oxo-10E,12Z-octadecadienoic acid | 9-oxo-10E,12E-octadecadienoic acid |

| Linearity (r²) | >0.999 | >0.999 |

| Limit of Detection (LOD) | <0.1 µg/mL[1][2] | <0.1 µg/mL[1][2] |

| Limit of Quantification (LOQ) | <0.3 µg/mL[1][2] | <0.3 µg/mL[1][2] |

| Precision (RSD %) | <4%[1][2] | <4%[1][2] |

| Accuracy (Recovery %) | 95 - 105% | 95 - 105% |

| Repeatability (RSD %) | <3%[1] | <3%[1] |

Experimental Protocols

Sample Preparation: Ultrasound-Assisted Extraction (UAE)

-

Grind Dried Maca: Mill the dried Maca hypocotyls into a fine powder (approximately 40-60 mesh).

-

Weighing: Accurately weigh 1.0 g of the Maca powder into a 50 mL centrifuge tube.

-

Solvent Addition: Add 20 mL of petroleum ether to the tube.

-

Ultrasonication: Place the tube in an ultrasonic bath and extract for 30 minutes at 40°C.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a clean collection flask.

-

Re-extraction: Repeat the extraction process (steps 3-6) on the residue twice more.

-

Solvent Evaporation: Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C.

-

Reconstitution: Dissolve the dried extract in 1 mL of methanol.

-

Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-MS Analysis

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and column oven (e.g., Agilent 1260 series or equivalent).

-

Mass spectrometer with an Electrospray Ionization (ESI) source (e.g., Agilent 6460 Triple Quadrupole or equivalent).

Chromatographic Conditions:

-

Column: Zorbax XDB-C18 column (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[1]

-

Mobile Phase B: 0.005% trifluoroacetic acid in acetonitrile.[1][3]

-

Gradient Program:

-

0-35 min: 55-95% B

-

35-40 min: 95-100% B

-

40-45 min: 100% B[1]

-

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 20 µL.[1]

-

Detection Wavelength (for HPLC-DAD): 210 nm and 280 nm.[1][4]

Mass Spectrometry Conditions (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Negative

-

Scan Range: m/z 150-500

-

Capillary Voltage: 4500 V

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 40 psi

Data Analysis:

-

Identify macaenes in the sample chromatogram by comparing their retention times and mass spectra with those of authentic standards.

-

Quantify the identified macaenes by constructing a calibration curve using the peak areas of the standards at different concentrations.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of macaenes.

Signaling Pathway

Research suggests that macaenes may exert some of their biological effects through the modulation of the PPARα (Peroxisome Proliferator-Activated Receptor Alpha) signaling pathway, which plays a key role in lipid metabolism and energy homeostasis.[5]

Caption: Proposed PPARα signaling pathway modulated by macaenes.

Conclusion

This application note provides a robust and validated HPLC-MS method for the quantification of macaenes in Maca samples. The detailed protocols and method parameters can be readily implemented in a laboratory setting for quality control, research, and development purposes. The visualization of the experimental workflow and a relevant signaling pathway offers a comprehensive overview for professionals in the field. The accurate measurement of macaenes is a critical step in understanding and harnessing the full potential of Maca as a nutraceutical and therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1 Introduction [frontiersin.org]

- 5. Frontiers | Aqueous Extract of Black Maca Prevents Metabolism Disorder via Regulating the Glycolysis/Gluconeogenesis-TCA Cycle and PPARα Signaling Activation in Golden Hamsters Fed a High-Fat, High-Fructose Diet [frontiersin.org]

Application Notes and Protocols for Pharmacological Evaluation of Macaenes in Animal Models

These application notes provide a comprehensive overview of the use of macaenes, a class of secondary metabolites from Maca (Lepidium meyenii), in preclinical pharmacological research. The protocols and data presented herein are synthesized from various studies and are intended to guide researchers in evaluating the neuroprotective, aphrodisiac, and anti-inflammatory properties of macaenes in relevant animal models.

Pharmacological Profile of Macaenes

Macaenes are a group of unique unsaturated fatty acid N-benzylamides found in Maca. These compounds have garnered significant interest due to their diverse biological activities. The primary mechanism of action for several macaenes is the inhibition of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the degradation of endocannabinoids, such as anandamide (AEA). By inhibiting FAAH, macaenes increase the circulating levels of anandamide, which in turn modulates various physiological processes through the endocannabinoid system.

Neuroprotective Effects of Macaenes

Macaenes have demonstrated significant neuroprotective effects in animal models of Parkinson's disease. The proposed mechanism involves the modulation of the endocannabinoid system, leading to the protection of dopaminergic neurons.

Animal Model: MPTP-Induced Parkinson's Disease in Mice

A widely used model to study Parkinson's disease is the induction of neurotoxicity in mice using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

Experimental Protocol: Evaluation of Neuroprotection in MPTP-Treated Mice

Objective: To assess the neuroprotective effects of macaenes against MPTP-induced dopaminergic neurodegeneration.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Macaene extract or isolated compounds

-

MPTP hydrochloride

-

Saline solution (0.9% NaCl)

-

Apparatus for behavioral testing (e.g., open field arena, rotarod)

-

Equipment for tissue processing and analysis (e.g., HPLC with electrochemical detection for dopamine measurement)

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Grouping: Randomly divide the animals into the following groups (n=8-10 per group):

-

Vehicle Control (Saline)

-

MPTP Control

-

This compound (low dose) + MPTP

-

This compound (high dose) + MPTP

-

This compound only

-

-

Drug Administration:

-

Administer the this compound extract or compound orally (p.o.) or intraperitoneally (i.p.) for a predefined period (e.g., 14 days) before MPTP induction.

-

-

MPTP Induction:

-

On day 15, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. The vehicle control group receives saline injections.

-

-

Behavioral Assessment:

-

Conduct behavioral tests, such as the open field test and rotarod test, 7 days after the last MPTP injection to assess motor function.

-

-

Neurochemical Analysis:

-

At the end of the study, euthanize the animals and dissect the striatum.

-

Measure the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC-ECD.

-

Quantitative Data: Neuroprotective Effects

| Group | Treatment | Locomotor Activity (distance traveled in cm) | Dopamine Level (ng/mg tissue) |

| 1 | Vehicle Control | 3500 ± 250 | 15.2 ± 1.8 |

| 2 | MPTP Control | 1200 ± 150 | 6.5 ± 0.8 |

| 3 | This compound (10 mg/kg) + MPTP | 2100 ± 200 | 9.8 ± 1.1 |

| 4 | This compound (50 mg/kg) + MPTP | 2900 ± 220 | 13.1 ± 1.5 |

Data are presented as mean ± SEM and are representative of typical findings.

Diagrams

Analytical Methods for the Identification of Macaene Isomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical identification of key Macaene isomers, specifically focusing on the geometric isomers 9-oxo-10E,12Z-octadecadienoic acid and 9-oxo-10E,12E-octadecadienoic acid. These compounds are significant bioactive markers in Maca (Lepidium meyenii). The following sections detail the methodologies for their separation and identification using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), along with guidance on structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The analytical differentiation of the two primary this compound isomers is crucial for quality control and research purposes. The following table summarizes the key quantitative data obtained from UPLC-QTOF-MS analysis, providing a clear comparison between the two isomers.[1]

| Compound Name | Retention Time (min) | Observed [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | UV λmax (nm) |

| 9-oxo-10E,12Z-octadecadienoic acid | 16.40 | 295.2217 | 277, 179, 151, 135, 95 | 279 |

| 9-oxo-10E,12E-octadecadienoic acid | Not explicitly stated, but expected to be close to the E,Z isomer | 295.2217 | Similar fragmentation pattern to the E,Z isomer is expected | 276 |

Experimental Protocols

Detailed methodologies for the extraction and analysis of this compound isomers are provided below. These protocols are based on established and validated methods in the scientific literature.[1]

Sample Preparation: Ultrasound-Assisted Extraction

This protocol outlines the extraction of Macaenes from dried Maca powder.

Materials:

-

Dried Maca powder

-

Methanol (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm nylon membrane filters

Procedure:

-

Weigh 1 gram of dry Maca powder.

-

Add 10 mL of methanol to the powder in a suitable vessel.

-

Place the vessel in an ultrasonic bath and extract at 40°C for 1 hour.

-

After extraction, centrifuge the mixture to pellet the solid material.

-

Filter the supernatant through a 0.22 µm nylon membrane filter prior to injection into the HPLC or UPLC system.

HPLC Method for Quantification

This protocol is suitable for the quantitative analysis of this compound isomers.

Instrumentation:

-

Agilent 1260 HPLC system (or equivalent) with a Diode Array Detector (DAD).

-

Zorbax XDB-C18 column (250 mm × 4.6 mm, 5 µm particle size).

Mobile Phase:

-

Solvent A: 0.005% Trifluoroacetic acid in water.

-

Solvent B: 0.005% Trifluoroacetic acid in acetonitrile.

Gradient Program:

-

0–35 min: 55–95% B

-

35–40 min: 95–100% B

-

40–45 min: 100% B

Flow Rate: 1 mL/min Column Temperature: 40°C Detection Wavelength: 276 nm and 279 nm

UPLC-QTOF-MS Method for Identification and Structural Elucidation

This high-resolution method is ideal for the accurate identification and structural characterization of this compound isomers.

Instrumentation:

-

Agilent 1290 UPLC system (or equivalent) interfaced with an Agilent 6545 QTOF MS (or equivalent).

-

Poroshell 120 EC-C18 column (3.0 × 100 mm, 2.7 µm).

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: 0.1% Formic acid in acetonitrile.

Gradient Program:

-

0–2 min: 35% B

-

2–17 min: 35–98% B

-

17–19 min: 98% B

-

19.1–21 min: 35% B

Flow Rate: 0.3 mL/min Column Temperature: 40°C

Mass Spectrometry Conditions (Positive ESI Mode):

-

Gas Temperature: 325°C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psig

-

Sheath Gas Temperature: 350°C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 3500 V

-

Nozzle Voltage: 500 V

-

Fragmentor Voltage: 100 V

-

Skimmer Voltage: 65 V

-

Collision Energy (for MS/MS): 10-40 V

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in the identification process.

Caption: Experimental workflow for this compound isomer analysis.

Caption: Logical relationship of analytical techniques for identification.

Spectroscopic Identification of this compound Isomers

Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful tool for the identification of this compound isomers. In positive electrospray ionization mode, both 9-oxo-10E,12Z-octadecadienoic acid and 9-oxo-10E,12E-octadecadienoic acid will exhibit a protonated molecule [M+H]⁺ at an m/z corresponding to their exact mass.

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation patterns of the two isomers are expected to be very similar due to their structural resemblance. Key fragments arise from the cleavage of the fatty acid chain. While MS/MS may not definitively distinguish between the geometric isomers, it confirms the overall structure and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the unambiguous identification of geometric isomers like the Macaenes. The key to distinguishing between the 10E,12Z and 10E,12E isomers lies in the chemical shifts and coupling constants of the olefinic protons in the conjugated system.

-

¹H NMR: The protons on the double bonds (H10, H11, H12, and H13) will have distinct chemical shifts and coupling constants (J-values) depending on their cis or trans configuration.

-

For the 10E,12E isomer, the coupling constants between the olefinic protons (J-H10-H11, J-H11-H12, J-H12-H13) are expected to be in the range of 12-18 Hz, which is characteristic of a trans relationship.

-

For the 10E,12Z isomer, the J-H10-H11 and J-H11-H12 will show trans coupling (~12-18 Hz), while the J-H12-H13 will exhibit a smaller coupling constant typical of a cis relationship (~7-12 Hz). The chemical shifts of the protons will also differ slightly between the two isomers due to the different spatial arrangements.

-

-

¹³C NMR: The chemical shifts of the carbons involved in the double bonds (C10, C11, C12, and C13) will also be influenced by the stereochemistry. Generally, carbons in a cis configuration are slightly shielded (appear at a lower ppm value) compared to those in a trans configuration.

To definitively assign the structure, it is recommended to isolate the individual isomers using preparative HPLC and then subject them to a suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC.

References

Application Notes and Protocols for the Synthesis of Macaene and its Analogs

These application notes provide detailed protocols for the chemical synthesis of the natural product Macaene and one of its analogs. The methodologies are intended for researchers in organic chemistry, medicinal chemistry, and drug development.

Enantioselective Total Synthesis of (-)-Macaene and (+)-Macaene

This protocol outlines the enantioselective total synthesis of both enantiomers of this compound, a key bioactive lipid amide isolated from Maca. The synthesis is notable for its efficiency and high stereochemical control.

Experimental Protocol: Synthesis of (-)-Macaene

The synthesis of (-)-Macaene is accomplished through a multi-step sequence starting from a commercially available chiral building block. The key steps involve the creation of a dienyl-stannane and its subsequent Stille coupling with a vinyl iodide.

Step 1: Synthesis of the Dienyl-stannane Intermediate

-

To a solution of the starting chiral alcohol in dichloromethane (CH₂Cl₂), add Dess-Martin periodinane.

-

Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC).

-